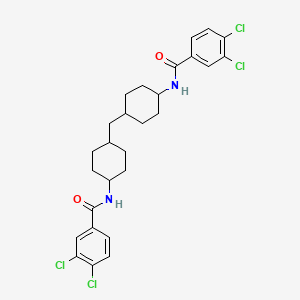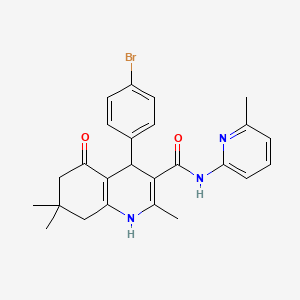
N,N'-(methylenedi-4,1-cyclohexanediyl)bis(3,4-dichlorobenzamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-(methylenedi-4,1-cyclohexanediyl)bis(3,4-dichlorobenzamide), also known as proflavine hemisulfate, is a synthetic organic compound that has been widely used in scientific research for various purposes. It belongs to the family of acridine dyes and has been found to possess a range of biochemical and physiological effects.
Applications De Recherche Scientifique
Proflavine hemisulfate has been used in scientific research for various purposes, including DNA staining, antimicrobial activity, antiviral activity, and anticancer activity. It is commonly used as a fluorescent dye for the visualization of DNA in electrophoresis gels. It has also been found to possess antimicrobial activity against a range of bacteria and fungi. Moreover, N,N'-(methylenedi-4,1-cyclohexanediyl)bis(3,4-dichlorobenzamide) hemisulfate has been shown to inhibit the replication of certain viruses, including herpes simplex virus and human immunodeficiency virus. Additionally, it has been found to exhibit anticancer activity by inducing apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of N,N'-(methylenedi-4,1-cyclohexanediyl)bis(3,4-dichlorobenzamide) hemisulfate is not fully understood. However, it is believed to interact with DNA by intercalation, which involves the insertion of the dye molecule between the base pairs of DNA. This interaction can lead to the inhibition of DNA replication and transcription, as well as the induction of DNA damage and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Proflavine hemisulfate has been found to possess a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including DNA polymerase and reverse transcriptase. It has also been found to induce the production of reactive oxygen species, which can lead to oxidative stress and DNA damage. Moreover, N,N'-(methylenedi-4,1-cyclohexanediyl)bis(3,4-dichlorobenzamide) hemisulfate has been shown to affect the membrane potential of mitochondria, which can lead to the disruption of cellular energy production.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N,N'-(methylenedi-4,1-cyclohexanediyl)bis(3,4-dichlorobenzamide) hemisulfate is its ability to stain DNA, which makes it a useful tool for the visualization of DNA in electrophoresis gels. It also possesses antimicrobial and antiviral activity, which can be useful for the development of new antimicrobial and antiviral agents. However, N,N'-(methylenedi-4,1-cyclohexanediyl)bis(3,4-dichlorobenzamide) hemisulfate has some limitations for lab experiments. It has been found to be toxic to certain cell types, and its use in vivo may be limited due to its potential toxicity.
Orientations Futures
There are several future directions for the research on N,N'-(methylenedi-4,1-cyclohexanediyl)bis(3,4-dichlorobenzamide) hemisulfate. One direction is the development of new derivatives of N,N'-(methylenedi-4,1-cyclohexanediyl)bis(3,4-dichlorobenzamide) hemisulfate with improved pharmacological properties, such as reduced toxicity and increased selectivity for cancer cells. Another direction is the investigation of the potential of N,N'-(methylenedi-4,1-cyclohexanediyl)bis(3,4-dichlorobenzamide) hemisulfate as a therapeutic agent for the treatment of viral infections and cancer. Moreover, the use of N,N'-(methylenedi-4,1-cyclohexanediyl)bis(3,4-dichlorobenzamide) hemisulfate in combination with other drugs or therapies may also be explored for the development of more effective treatments.
Méthodes De Synthèse
Proflavine hemisulfate can be synthesized by the condensation of 3,4-dichlorobenzoic acid with cyclohexanone in the presence of phosphorus oxychloride, followed by reduction with sodium borohydride. The resulting product is then treated with sulfuric acid to obtain N,N'-(methylenedi-4,1-cyclohexanediyl)bis(3,4-dichlorobenzamide) hemisulfate as a yellow crystalline powder.
Propriétés
IUPAC Name |
3,4-dichloro-N-[4-[[4-[(3,4-dichlorobenzoyl)amino]cyclohexyl]methyl]cyclohexyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30Cl4N2O2/c28-22-11-5-18(14-24(22)30)26(34)32-20-7-1-16(2-8-20)13-17-3-9-21(10-4-17)33-27(35)19-6-12-23(29)25(31)15-19/h5-6,11-12,14-17,20-21H,1-4,7-10,13H2,(H,32,34)(H,33,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLVICMWXJMDOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC2CCC(CC2)NC(=O)C3=CC(=C(C=C3)Cl)Cl)NC(=O)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30Cl4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-(methanediyldicyclohexane-4,1-diyl)bis(3,4-dichlorobenzamide) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-tert-butyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B4966119.png)

![2-[(4-isopropylphenyl)amino]-2-oxoethyl diethyldithiocarbamate](/img/structure/B4966151.png)
![N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-4-biphenylcarboxamide](/img/structure/B4966157.png)
![1-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxylic acid](/img/structure/B4966167.png)

![1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4966173.png)
![N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-fluorobenzamide](/img/structure/B4966177.png)

![1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B4966191.png)
![N-(2-methoxyethyl)-3-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]propanamide](/img/structure/B4966195.png)
![2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4966204.png)
![6-(3,4-dimethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4966207.png)
![2-chloro-N'-[methoxy(phenyl)acetyl]benzohydrazide](/img/structure/B4966210.png)